2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both amino and hydroxyl functional groups, as well as a conjugated triene system. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
For the preparation of 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, a multi-step synthetic route is employedThe final step involves the addition of the prop-1-enyl group through a Heck coupling reaction .
Industrial Production Methods: Industrial production of these compounds often involves large-scale batch or continuous flow processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione is known for its reactivity in Diels-Alder reactions, where it acts as a diene. This compound also participates in electrophilic addition reactions due to the presence of the conjugated triene system .
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols, depending on the specific reaction conditions and reagents used . For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the major products are typically cycloaddition adducts and substituted oxolanes .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in the field of chemistry as a building block for the synthesis of surfactants and emulsifiers. In biology and medicine, it serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds . Its ability to form stable complexes with metal ions makes it valuable in industrial applications, such as in the formulation of metalworking fluids and corrosion inhibitors .
3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione has significant applications in organic synthesis, particularly in the development of new materials and polymers. Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Its hydroxyl groups can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments .
For 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione, the mechanism of action is largely dictated by its conjugated triene system, which allows it to participate in pericyclic reactions, such as the Diels-Alder reaction. This compound can also undergo electrophilic addition reactions, leading to the formation of various adducts .
Comparison with Similar Compounds
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine, both of which share similar structural features and reactivity profiles. 2-[bis(2-hydroxyethyl)amino]ethanol is unique in its ability to form more stable complexes with metal ions, making it more suitable for certain industrial applications .
In comparison to other oxolane derivatives, 3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione stands out due to its conjugated triene system, which imparts unique reactivity and versatility in organic synthesis. Similar compounds include 2,5-dimethylfuran and 2,5-dihydrofuran, both of which lack the extended conjugation and, consequently, the same level of reactivity .
Properties
Molecular Formula |
C22H35NO6 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3.C6H15NO3/c1-5-8-11(4)12(9-6-2)14-13(10-7-3)15(17)19-16(14)18;8-4-1-7(2-5-9)3-6-10/h5-10,13-14H,1-4H3;8-10H,1-6H2/b8-5+,9-6+,10-7+,12-11-; |
InChI Key |
KPDOEGWEANSJDG-RWZOWGHDSA-N |
Isomeric SMILES |
C/C=C/C1C(C(=O)OC1=O)/C(=C(/C)\C=C\C)/C=C/C.C(CO)N(CCO)CCO |
Canonical SMILES |
CC=CC1C(C(=O)OC1=O)C(=C(C)C=CC)C=CC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.